![molecular formula C14H18N4O2 B2929451 3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide CAS No. 1384602-45-2](/img/structure/B2929451.png)
3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide is an organic compound with the molecular formula C14H18N4O2 This compound is characterized by the presence of a benzamide core, substituted with a propyl group and a cyanomethylcarbamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide typically involves the reaction of N-propylbenzamide with cyanomethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethylcarbamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylcarbamoyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the cyanomethylcarbamoyl group.
Substitution: Substituted benzamide derivatives with various functional groups.
科学研究应用
3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-propylbenzamide: Lacks the cyanomethylcarbamoyl group, resulting in different chemical and biological properties.
3-({[(methyl)carbamoyl]methyl}amino)-N-propylbenzamide: Similar structure but with a methyl group instead of a cyanomethyl group.
Uniqueness
3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide is unique due to the presence of the cyanomethylcarbamoyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
IUPAC Name |
3-[[2-(cyanomethylamino)-2-oxoethyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-7-17-14(20)11-4-3-5-12(9-11)18-10-13(19)16-8-6-15/h3-5,9,18H,2,7-8,10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPUYGCJAKTQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
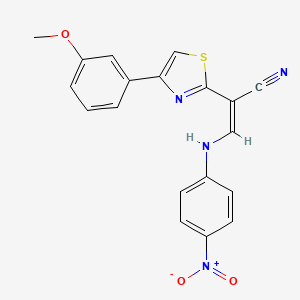
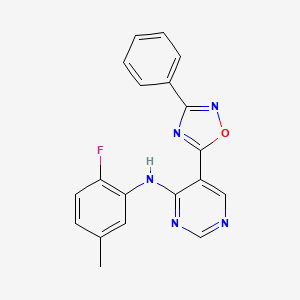
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)
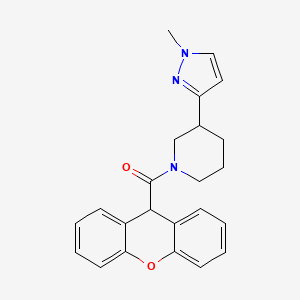
![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)
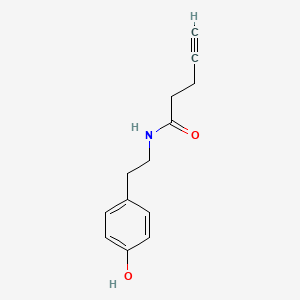
![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)


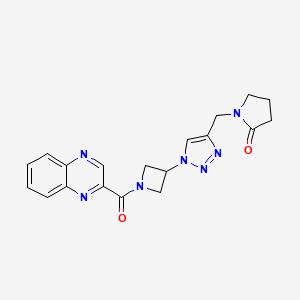
![2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B2929388.png)
![1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2929389.png)
